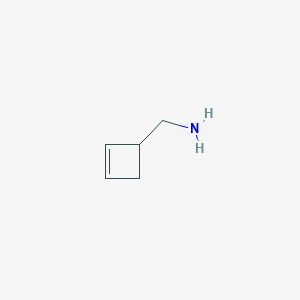

Cyclobut-2-en-1-ylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclobut-2-en-1-ylmethanamine is an organic compound characterized by a cyclobutene ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobut-2-en-1-ylmethanamine can be synthesized through several methods. One common approach involves the cyclization of acyl ketene dithioacetals, which leads to the formation of cyclobutene derivatives . Another method includes the cyclobutenylation/deprotection cascade from N-Boc protected indoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Cyclobut-2-en-1-ylmethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of cyclobutene oxides.

Reduction: Reduction reactions can convert the cyclobutene ring into a cyclobutane ring.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Cyclobutene oxides.

Reduction: Cyclobutane derivatives.

Substitution: Various substituted cyclobutene derivatives.

Scientific Research Applications

Cyclobut-2-en-1-ylmethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Cyclobut-2-en-1-ylmethanamine exerts its effects involves interactions with various molecular targets. The cyclobutene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, influencing their function.

Comparison with Similar Compounds

Cyclobut-1-en-1-ylmethanamine: Similar structure but with different positioning of the double bond.

Cyclobutane-1-ylmethanamine: Lacks the double bond, leading to different chemical properties.

Cyclopropylmethanamine: Smaller ring size, resulting in different reactivity.

Uniqueness: Cyclobut-2-en-1-ylmethanamine is unique due to its combination of a cyclobutene ring and a methanamine group, which imparts distinct chemical and biological properties

Biological Activity

Cyclobut-2-en-1-ylmethanamine, a compound featuring a cyclobutene ring and an amine functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article outlines its synthesis, biological interactions, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including ring-opening reactions and nucleophilic substitutions. The compound's structure allows it to engage in diverse chemical reactions such as oxidation, reduction, and substitution. For instance, the oxidation can lead to cyclobutene oxides while reduction can yield cyclobutane derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The cyclobutene moiety can undergo ring-opening reactions, forming reactive intermediates that can interact with proteins and nucleic acids. The amine group is capable of forming hydrogen bonds and ionic interactions, which may influence the function of various biological macromolecules.

Target Interactions

Research indicates that this compound may target several biological pathways:

- Anticancer Activity : The compound has been studied for its potential as a drug candidate against cancer, particularly through its interactions with deubiquitinase complexes like USP1/UAF1. Inhibitors targeting these complexes have shown promise in enhancing the efficacy of existing chemotherapeutics .

- Neuroprotective Effects : Preliminary studies suggest that similar compounds within the cyclobutane family exhibit neuroprotective properties, potentially making this compound a candidate for further exploration in neurodegenerative diseases .

Case Study 1: Anticancer Potential

In a study focused on the structure-activity relationship (SAR) of cyclobutane derivatives, researchers identified that modifications to the cyclobutene structure could significantly enhance anticancer activity. This compound demonstrated selective inhibition against cancer cell lines when tested against various analogs .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 7.9 | >5 |

| Analog A | 3.1 | 4 |

| Analog B | 12.5 | 6 |

This table illustrates the potency of this compound compared to its analogs, highlighting its potential as a therapeutic agent.

Case Study 2: Neuroprotective Properties

Another investigation evaluated the neuroprotective effects of cyclobutane derivatives in vitro. The results indicated that compounds with similar structures to this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential application in treating neurodegenerative disorders such as Alzheimer’s disease .

Properties

Molecular Formula |

C5H9N |

|---|---|

Molecular Weight |

83.13 g/mol |

IUPAC Name |

cyclobut-2-en-1-ylmethanamine |

InChI |

InChI=1S/C5H9N/c6-4-5-2-1-3-5/h1-2,5H,3-4,6H2 |

InChI Key |

VPHKGCJQKBCQHF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC1CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.